4-(4-Benzylpiperidin-1-yl)aniline
Description
Nomenclature and Structural Elucidation in Academic Literature
The precise naming and structural representation of 4-(4-Benzylpiperidin-1-yl)aniline are crucial for clarity in scientific communication. The nomenclature specifies a central aniline (B41778) ring substituted at the 4-position with a piperidin-1-yl group, which in turn is substituted at its 4-position with a benzyl (B1604629) group. It is important to distinguish this compound from its isomer, 1-benzyl-4-anilinopiperidine (also known as 4-anilino-1-benzylpiperidine), where the connectivity of the aniline and benzyl groups to the piperidine (B6355638) ring is reversed.
| Property | This compound | 1-Benzyl-4-anilinopiperidine |
| CAS Number | Not explicitly found | 1155-56-2 |
| Molecular Formula | C18H22N2 | C18H22N2 |
| IUPAC Name | This compound | N-(1-Benzylpiperidin-4-yl)aniline |
| Synonyms | - | 4-Anilino-1-benzylpiperidine |
This table highlights the distinct nomenclature and CAS number of the closely related isomer, 1-benzyl-4-anilinopiperidine.
Structural elucidation of such compounds typically relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to confirm the connectivity and chemical environment of each atom.
Significance of Piperidine and Aniline Core Scaffolds in Organic Chemistry
The piperidine and aniline moieties that constitute this compound are fundamental building blocks in the realm of organic and medicinal chemistry.
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a ubiquitous feature in a vast number of pharmaceuticals and natural products. Its conformational flexibility and ability to engage in various intermolecular interactions make it a highly desirable component in drug design. The introduction of a piperidine scaffold can modulate crucial pharmacokinetic properties such as lipophilicity, metabolic stability, and aqueous solubility.
The aniline scaffold, a benzene (B151609) ring bearing an amino group, is a primary aromatic amine that serves as a precursor for a multitude of dyes, polymers, and pharmaceuticals. The amino group can be readily functionalized, allowing for the construction of more complex molecular architectures. In medicinal chemistry, the aniline moiety is often found in compounds targeting a wide array of biological targets.
The combination of these two scaffolds in a single molecule, as seen in this compound, creates a platform with diverse potential for further chemical modification and biological activity.
Positioning of this compound as a Versatile Synthetic Intermediate
While specific, large-scale applications of this compound are not extensively documented in publicly available literature, its structural components strongly suggest its utility as a versatile synthetic intermediate. The presence of a primary aromatic amine (the aniline nitrogen) and a tertiary aliphatic amine (the piperidine nitrogen) provides two distinct points for chemical reactions.
The synthesis of potent opioid analgesics, such as fentanyl and its analogs, often involves the reaction of N-benzyl-4-piperidone with aniline to produce 1-benzyl-4-anilinopiperidine. federalregister.gov This precursor is then further acylated. This established synthetic route highlights the importance of the 1-benzyl-4-anilinopiperidine core, which is isomeric to the title compound. It is therefore highly plausible that this compound could serve as a key intermediate in the synthesis of novel compounds where the aniline moiety is intended to be further functionalized.
The synthesis of such intermediates often begins with commercially available starting materials. For instance, the precursor for the isomeric compound, 1-benzyl-4-piperidone, can be synthesized from benzylamine and methyl acrylate through a series of reactions including a 1,4-addition, Dieckmann condensation, and hydrolysis-decarboxylation.
| Starting Materials | Key Reaction Steps | Product |
| Benzylamine, Methyl Acrylate | 1,4-addition, Dieckmann condensation, Hydrolysis-decarboxylation | 1-Benzyl-4-piperidone |
| 1-Benzyl-4-piperidone, Aniline | Reductive Amination | 1-Benzyl-4-anilinopiperidine |
This table outlines a common synthetic pathway to a key fentanyl precursor, illustrating the type of reactions in which a 4-anilinopiperidine scaffold is central.
Related Chemical Structures and the Concept of Privileged Scaffolds
The molecular architecture of this compound places it within a class of compounds built upon "privileged scaffolds." This term describes molecular frameworks that are capable of binding to multiple, often unrelated, biological targets with high affinity. openochem.org The piperidine ring is a classic example of a privileged scaffold, appearing in numerous drugs across different therapeutic areas.
The 4-anilinopiperidine core, in particular, is a well-established privileged structure in the development of opioid receptor modulators. nih.gov The fentanyl family of analgesics is a prominent example of the successful application of this scaffold. nih.gov The ability of this framework to present substituents in a specific three-dimensional orientation allows for fine-tuning of receptor binding and pharmacological activity.
Other related privileged scaffolds include benzodiazepines, which are known to bind to GABA-A receptors, and various nitrogen-containing heterocycles that are prevalent in FDA-approved drugs. The combination of the piperidine and aniline motifs in this compound endows it with the characteristics of a privileged structure, making it an attractive starting point for the design of new biologically active compounds.
Structure
3D Structure
Properties
CAS No. |
831203-57-7 |
|---|---|
Molecular Formula |
C18H22N2 |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
4-(4-benzylpiperidin-1-yl)aniline |
InChI |
InChI=1S/C18H22N2/c19-17-6-8-18(9-7-17)20-12-10-16(11-13-20)14-15-4-2-1-3-5-15/h1-9,16H,10-14,19H2 |
InChI Key |
UPURCHIQBIHMMO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=CC=C(C=C3)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 4 4 Benzylpiperidin 1 Yl Aniline
Established Synthetic Routes to the 4-(4-Benzylpiperidin-1-yl)aniline Core
The formation of the this compound core can be approached through several reliable synthetic pathways, including alkylation strategies, reductive amination, and multi-step sequences.
Alkylation Strategies for Piperidine (B6355638) Nitrogen and Aniline (B41778) Ring Functionalization
A common and effective method for synthesizing the target compound involves the alkylation of 4-benzylpiperidine (B145979). This is often achieved through a nucleophilic aromatic substitution reaction with an activated aryl halide. A prominent example is the reaction of 4-benzylpiperidine with 1-fluoro-4-nitrobenzene. nih.gov In this reaction, the fluorine atom, activated by the electron-withdrawing nitro group, is displaced by the secondary amine of the piperidine ring. The resulting nitro-intermediate, 1-benzyl-4-(4-nitrophenyl)piperidine, is then subjected to a reduction step, typically using a reducing agent like sodium borohydride (B1222165) (NaBH4) or catalytic hydrogenation, to convert the nitro group into the desired aniline functionality.
Another alkylation approach involves the reaction of N-benzyl-4-piperidone with aniline in the presence of potassium cyanide, followed by a series of transformations including hydrolysis and reduction, to ultimately yield derivatives of the target scaffold. google.com
| Reactants | Reagents & Conditions | Product | Yield |
| 4-benzylpiperidine, 1-fluoro-4-nitrobenzene | Heat | 1-benzyl-4-(4-nitrophenyl)piperidine | Not specified |
| 1-benzyl-4-(4-nitrophenyl)piperidine | NaBH4 or Catalytic Hydrogenation | This compound | Not specified |
Reductive Amination Pathways and Their Variants
Reductive amination provides a direct and versatile route to this compound and its derivatives. This one-pot reaction typically involves the condensation of a ketone with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.
A key example is the reductive amination of 1-boc-4-piperidone (B14923) with aniline using a reducing agent such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) in the presence of acetic acid. chemicalbook.com The resulting N-Boc protected intermediate is then deprotected under acidic conditions to yield N-phenylpiperidin-4-amine, which can be further functionalized. chemicalbook.com
Similarly, the reaction of 1-(phenylmethyl)-piperidin-4-one with acetylhydrazide, followed by reduction with sodium borohydride, has been used to synthesize N′-(1-benzylpiperidin-4-yl)acetohydrazide, a precursor for more complex molecules. nih.gov The double reductive amination (DRA) of dicarbonyl compounds is another powerful strategy for constructing the piperidine skeleton. chim.it
| Carbonyl Compound | Amine | Reducing Agent & Conditions | Product | Yield |
| 1-boc-4-piperidone | Aniline | NaBH(OAc)3, Acetic Acid, DCE, rt, overnight | N-boc-N-phenylpiperidin-4-amine | 84% chemicalbook.com |
| N-boc-N-phenylpiperidin-4-amine | TFA, DCM, rt, 1h | N-phenylpiperidin-4-amine | Quantitative chemicalbook.com | |
| 1-(phenylmethyl)-piperidin-4-one | Acetylhydrazide | Ethanol, overnight; then NaBH4, Ethanol/THF | N′-(1-benzylpiperidin-4-yl)acetohydrazide | 85% nih.gov |
Multi-Step Synthesis Approaches and Reaction Sequences
More complex derivatives and analogues of this compound are often assembled through multi-step synthetic sequences. These routes offer the flexibility to introduce various functional groups at different positions of the molecule.
For instance, a multi-step synthesis can start from 1-benzyl-4-piperidone, which undergoes a Strecker condensation with aniline and potassium cyanide to form a cyanoamine intermediate. google.com This intermediate is then hydrolyzed to an amide and subsequently to a carboxylic acid. google.com Esterification followed by reduction with lithium aluminum hydride yields a 4-(hydroxymethyl)-4-anilino-N-benzylpiperidine derivative. google.com
Another approach involves the preparation of 1-benzyl-4-anilinopiperidine-4-carboxylic acid from 1-benzyl-4-piperidone through a series of reactions including the addition of hydrocyanic acid, reaction with aniline, and subsequent hydrolysis steps. google.comgoogle.com The synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone has also been achieved using the Shapiro reaction followed by palladium-catalyzed cross-coupling reactions. researchgate.net
| Starting Material | Key Intermediates | Final Product Derivative |
| 1-benzyl-4-piperidone | Cyanoamine, Amide, Carboxylic Acid, Ester | 4-(hydroxymethyl)-4-anilino-N-benzylpiperidine google.com |
| 1-benzyl-4-piperidone | 1-benzyl-4-cyano-4-anilinopiperidine | 1-benzyl-4-anilinopiperidine-4-carboxylic acid google.comgoogle.com |
| 1-benzyl-4-piperidone | 1-Benzyl-3,4-unsaturated-4-piperidinyl benzyldimethylsilane | 3,4-unsaturated 4-arylpiperidines researchgate.net |
Optimization of Reaction Conditions and Catalytic Systems in Synthesis
The efficiency and yield of the synthesis of this compound and its derivatives are highly dependent on the optimization of reaction conditions and the choice of catalytic systems.
Role of Solvents, Temperature, and Reagents in Reaction Efficiency
In reductive amination reactions, the choice of the reducing agent and solvent is crucial. Sodium triacetoxyborohydride in dichloromethane (B109758) or dichloroethane is a commonly used system that provides good yields. chemicalbook.com The reaction temperature is often kept at room temperature to ensure selectivity and prevent side reactions. chemicalbook.com
Application of Catalysts in Key Coupling Reactions (e.g., Suzuki-Miyaura)
Catalytic systems, particularly those based on palladium, play a pivotal role in the synthesis of derivatives of this compound, especially in carbon-carbon bond-forming reactions like the Suzuki-Miyaura cross-coupling. nih.govnih.gov This reaction is widely used to couple aryl halides or triflates with organoboron compounds to form biaryl systems. nih.govnih.gov
For instance, the Suzuki-Miyaura coupling can be employed to introduce aryl groups onto the aniline ring or other parts of the molecule. The reaction typically utilizes a palladium catalyst, such as CataXCium A Pd G3, and a base in a suitable solvent. nih.gov The efficiency of the coupling is influenced by the nature of the catalyst, ligands, base, and solvent system. The development of robust catalytic systems has enabled the coupling of a wide variety of substrates, including unprotected ortho-bromoanilines, with good to excellent yields. nih.gov The use of potassium aryltrifluoroborates as coupling partners offers advantages due to their stability compared to other boronic acid derivatives. nih.gov
| Coupling Reaction | Catalyst System | Substrates | Product Type |
| Suzuki-Miyaura | Palladium catalyst (e.g., CataXCium A Pd G3), Base | ortho-bromoanilines, boronic esters | 2-Aryl anilines nih.gov |
| Suzuki-Miyaura | Palladium catalyst, Base | Benzyl (B1604629) halides, Potassium aryltrifluoroborates | Methylene-linked biaryls nih.gov |
| Suzuki-Miyaura | Pd(OAc)2, Ligands | 1,4-dichlorophthalazine, Arylboronic acids | 4-Aryl-1-substituted phthalazines researchgate.net |
Innovations in Synthetic Techniques (e.g., Microwave-Assisted Synthesis)
The advancement of synthetic chemistry has introduced more efficient and environmentally friendly methods for chemical reactions. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, significantly reducing reaction times and often improving yields compared to classical heating methods.
For the synthesis of N-aryl heterocyclic substituted compounds, including aniline derivatives, microwave irradiation has been shown to be highly effective. In a general approach, a mixture of a chloro-substituted precursor and an aniline derivative can be irradiated in a suitable solvent, such as 2-propanol, for a short duration. This method offers several advantages over traditional refluxing, which can take several hours, by providing a rapid, mild, and efficient synthesis. For instance, the synthesis of N-phenylsuccinimide from aniline and succinic anhydride (B1165640), a reaction involving an aniline moiety, was achieved in just four minutes using a domestic microwave oven, highlighting the dramatic reduction in reaction time.
The key steps in such a synthesis typically involve the nucleophilic substitution of a leaving group on a heterocyclic ring by the amino group of the aniline. The microwave energy efficiently promotes this reaction, leading to the desired product in high yields.
Derivatization Strategies for the this compound Scaffold
The this compound scaffold provides multiple sites for chemical modification, allowing for the fine-tuning of its physicochemical and pharmacological properties. Derivatization strategies commonly focus on the aniline moiety, the piperidine ring, and the introduction of linker units for scaffold extension.
Modifications on the Aniline Moiety through Substitution Reactions
The amino group of the aniline moiety is a primary target for derivatization. It can readily undergo various substitution reactions to introduce a wide range of functional groups.
One common modification is the acylation of the aniline nitrogen. For example, reaction with propionic anhydride or propionyl chloride can introduce a propanamide group. This type of modification is crucial in the synthesis of various biologically active compounds.
Another strategy involves the reaction of the aniline with anhydrides, such as succinic anhydride, to form amido acids, which can then cyclize to form imides. The amino group can also be oxidized to form nitro derivatives, although this is a less common modification for this specific scaffold.
| Reagent | Resulting Functional Group | Reference |
| Propionic anhydride | Propanamide | |
| Succinic anhydride | Succinimide (after cyclization) |
Modifications on the Piperidine Ring and N-Substituents
The piperidine ring and its N-benzyl substituent offer further opportunities for structural diversification. The N-benzyl group itself can be substituted, or even cleaved and replaced with other substituents.
Hydrogenolysis of the N-benzyl group is a common strategy to yield a secondary amine, which can then be alkylated with various side chains. This approach is fundamental in the synthesis of complex molecules like fentanyl analogs.
The piperidine ring itself can be modified, although this is often more complex. Strategies for accessing piperidines with diverse substitution patterns include the aza-Michael reaction. While many synthetic piperidines are 1,4-disubstituted, developing methods to introduce substituents at other positions is an active area of research.
Incorporation of Bridging and Linker Units for Scaffold Extension
To explore larger chemical space and interact with different biological targets, bridging and linker units can be incorporated to extend the this compound scaffold. These linkers can connect the core structure to other pharmacophoric groups.
A common approach
Advanced Structural Characterization and Elucidation Techniques for 4 4 Benzylpiperidin 1 Yl Aniline and Its Derivatives
Advanced Spectroscopic Methodologies for Structural Confirmation and Isomer Identification
Spectroscopic techniques are indispensable tools for elucidating the intricate molecular structures of 4-(4-Benzylpiperidin-1-yl)aniline and its analogs. These methods provide a wealth of information regarding the electronic and vibrational states of molecules, as well as the magnetic environments of individual nuclei, which collectively allow for a detailed structural map to be constructed.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Stereochemical Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic compounds. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are crucial for establishing the connectivity of atoms and determining the stereochemistry of molecules like this compound and its derivatives.
In the ¹H NMR spectrum of a derivative, N-benzyl-4-methyl-aniline, specific proton signals can be assigned to the various parts of the molecule. rsc.org For instance, the aromatic protons of the benzyl (B1604629) and aniline (B41778) rings typically appear in the downfield region (around δ 7.4-6.6 ppm), while the protons of the piperidine (B6355638) ring and the benzylic methylene (B1212753) group are found in the more upfield region. rsc.orgresearchgate.net The integration of these signals provides a ratio of the number of protons in different environments.
¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. rsc.org The chemical shifts of the carbon atoms are sensitive to their local electronic environment, allowing for the differentiation of aromatic, aliphatic, and quaternary carbons. For example, in N-benzyl-4-methyl-aniline, the carbon atoms of the aromatic rings and the methylene bridge exhibit distinct signals. rsc.org
For complex derivatives, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. COSY experiments reveal proton-proton coupling networks, helping to trace the connectivity within the piperidine and aromatic rings. HSQC correlates directly bonded proton and carbon atoms, while HMBC identifies longer-range (2-3 bond) correlations, which is critical for piecing together the entire molecular framework and confirming the attachment of the benzyl and aniline moieties to the piperidine ring. The analysis of coupling constants (J values) in high-resolution ¹H NMR spectra can provide crucial information about the relative stereochemistry of substituents on the piperidine ring, helping to distinguish between cis and trans isomers. rsc.orgwhiterose.ac.uk Furthermore, variable temperature (VT) NMR studies can be employed to investigate conformational dynamics, such as the rotation of the N-Boc group in certain piperidine derivatives. acs.org
Table 1: Representative ¹H and ¹³C NMR Data for a Derivative, N-benzyl-4-methyl-aniline
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH (benzyl & aniline) | 7.44-6.69 (m) | 129.8, 128.6, 127.6, 127.2, 113.2 |
| Aromatic C (quaternary) | - | 145.8, 139.6, 126.9 |
| CH₂ (benzyl) | 4.36 (s) | 48.8 |
| NH | 4.04 (s, br) | - |
| CH₃ (methyl) | 2.30 (s) | 20.4 |
Data sourced from a study on the N-alkylation of amines. rsc.org
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition. For this compound and its derivatives, both electron ionization (EI) and electrospray ionization (ESI) methods are employed. nih.govscielo.br
ESI-MS is particularly useful for generating the protonated molecule [M+H]⁺, which allows for the confirmation of the molecular weight with high accuracy. nih.govscielo.brresearchgate.net High-resolution mass spectrometry (HRMS) can provide the exact mass, which in turn allows for the determination of the molecular formula. nih.gov
Table 2: Illustrative Mass Spectrometry Data for a Related Compound, N′-(1-benzylpiperidin-4-yl)acetohydrazide
| Ion | m/z (calculated) | m/z (found) | Technique |
|---|---|---|---|
| [M+H]⁺ | 248.1763 | 248.1760 | ESI-HRMS |
Data from a synthesis and crystallographic study. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.
For this compound, the IR spectrum would exhibit several key absorption bands. The N-H stretching vibration of the primary amine group on the aniline ring would typically appear in the region of 3500-3300 cm⁻¹. The C-H stretching vibrations of the aromatic rings are observed around 3100-3000 cm⁻¹, while the aliphatic C-H stretches of the piperidine ring and the benzyl group appear in the 3000-2850 cm⁻¹ region. nist.gov
The C=C stretching vibrations within the aromatic rings give rise to characteristic bands in the 1600-1450 cm⁻¹ region. The C-N stretching vibrations of the tertiary amine in the piperidine ring and the aromatic amine would also be present. The presence of these characteristic absorption bands provides strong evidence for the key functional groups within the molecule. While IR spectroscopy is excellent for functional group identification, it is generally used in conjunction with NMR and MS for complete structural elucidation. chemicalbook.comchemicalbook.comnist.gov
Table 3: Typical Infrared Absorption Frequencies for Key Functional Groups in this compound
| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) |
|---|---|---|
| Primary Amine | N-H Stretch | 3500-3300 |
| Aromatic C-H | C-H Stretch | 3100-3000 |
| Aliphatic C-H | C-H Stretch | 3000-2850 |
| Aromatic C=C | C=C Stretch | 1600-1450 |
| Amine | C-N Stretch | 1350-1000 |
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides detailed information about bond lengths, bond angles, and torsional angles, offering an unambiguous picture of the molecule's conformation and the stereochemical relationships between its constituent parts.
For derivatives of this compound that can be grown as single crystals, X-ray diffraction analysis can definitively confirm the connectivity and establish the absolute configuration. researchgate.netresearchgate.net The data reveals the conformation of the piperidine ring, which typically adopts a chair conformation to minimize steric strain. researchgate.net The analysis also shows the orientation of the benzyl and aniline substituents, including whether they are in axial or equatorial positions. researchgate.netrsc.org
Furthermore, X-ray crystallography provides insights into the intermolecular interactions within the crystal lattice, such as hydrogen bonding and van der Waals forces. These interactions can play a crucial role in the physical properties of the compound. The crystal structure of a related compound, N′-(1-benzylpiperidin-4-yl)acetohydrazide, revealed a complex network of hydrogen bonds forming a 2D structure. nih.gov Such detailed structural information is invaluable for understanding structure-activity relationships, particularly in the context of drug design where the precise shape of a molecule governs its interaction with biological targets. nih.gov
Table 4: Crystallographic Data for a Derivative, N′-(1-benzylpiperidin-4-yl)acetohydrazide
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | Cc |
| a (Å) | 14.1480(3) |
| b (Å) | 14.1720(4) |
| c (Å) | 27.6701(7) |
| β (°) | 96.956(1) |
Data from a synthesis and crystallographic study. nih.gov
Computational Chemistry and Molecular Modeling Studies of 4 4 Benzylpiperidin 1 Yl Aniline and Its Analogues
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods have been instrumental in characterizing 4-(4-benzylpiperidin-1-yl)aniline and its analogues at the atomic level.
Density Functional Theory (DFT) Applications for Molecular Properties Prediction
Density Functional Theory (DFT) has become a standard tool for predicting the molecular properties of organic compounds due to its favorable balance of accuracy and computational cost. For analogues of this compound, DFT calculations have been utilized to determine optimized geometries, electronic properties, and spectroscopic features.
In studies of similar structures, DFT calculations have been shown to provide excellent correlation between calculated and experimental geometric parameters. The electronic structure of synthesized compounds can be described through various reactivity descriptors derived from DFT, such as the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), electron affinity, ionization potential, chemical potential, and global softness. For instance, in a study of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline (B195563), a structural analogue, DFT calculations were performed to analyze the molecular geometry and electronic properties. Theoretical calculations in such studies often show a strong agreement between experimental and simulated UV spectra.
Table 1: Predicted Molecular Properties of a this compound Analogue from Computational Studies
| Property | Predicted Value | Significance |
| HOMO-LUMO Gap | Varies by analogue | Indicates chemical reactivity and kinetic stability |
| Dipole Moment | Varies by analogue | Reflects the polarity of the molecule |
| Electron Affinity | Varies by analogue | Describes the ability to accept an electron |
| Ionization Potential | Varies by analogue | Energy required to remove an electron |
Conformational Analysis and Potential Energy Surface Mapping
The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. Conformational analysis and potential energy surface (PES) mapping are computational techniques used to identify the stable low-energy conformations of a molecule and the energy barriers between them. For flexible molecules such as this compound, which possesses several rotatable bonds, understanding the accessible conformations is crucial.
While specific PES mapping data for this compound is not extensively published, the methodologies applied to its analogues are instructive. For example, the crystal structure investigation of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline revealed that the molecule is essentially coplanar, with a specific dihedral angle between the pyrrolidine (B122466) and benzene (B151609) rings. Such studies often reveal the preferred spatial arrangement of the different fragments of the molecule, which is critical for its interaction with biological targets.
Molecular Dynamics Simulations for Understanding Conformational Dynamics and Interactions
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of a molecule over time and its interactions with its environment, such as a solvent or a biological macromolecule.
For analogues of this compound, MD simulations have been employed to assess the stability of ligand-protein complexes predicted by molecular docking. These simulations can reveal the persistence of key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, over the simulation trajectory. The root mean square deviation (RMSD) of the ligand and protein backbone atoms is often monitored to evaluate the stability of the complex. A stable RMSD profile suggests that the ligand remains in the binding pocket in a consistent orientation.
Molecular Docking Methodologies for Putative Binding Mode Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is widely used in drug discovery to screen virtual libraries of compounds and to propose binding modes for further investigation.
Theoretical Active Site Interaction Analysis with Model Systems
In the absence of an experimental crystal structure of this compound bound to a target, molecular docking provides a valuable tool for generating hypotheses about its binding mode. For analogues of this compound, docking studies have been performed to elucidate their interactions with the active sites of various enzymes.
For example, in a study of 1-benzylpiperidine (B1218667) derivatives as potential inhibitors of human acetylcholinesterase (AChE), molecular docking simulations were conducted. The results indicated that the aromatic ring of the 1,2,3,4-tetrahydroisoquinoline (B50084) moiety of some ligands formed π-π interactions with the Trp286 residue in the catalytic site of the enzyme. This type of detailed interaction analysis is crucial for understanding the structure-activity relationships of a series of compounds and for guiding the design of more potent inhibitors.
Table 2: Predicted Interactions of a 1-Benzylpiperidine Analogue with the AChE Active Site
| Ligand Moiety | Interacting Residue | Interaction Type |
| Aromatic Ring | Trp286 | π-π Stacking |
| Piperidine (B6355638) Nitrogen | Asp72 | Potential Hydrogen Bond |
| Benzyl (B1604629) Group | Tyr334, Phe330 | Hydrophobic Interactions |
Ligand Efficiency and Scoring Function Evaluation in Virtual Screening
During virtual screening campaigns, scoring functions are used to rank and prioritize compounds based on their predicted binding affinity. Ligand efficiency (LE) is a metric that relates the binding affinity of a compound to its size (typically the number of heavy atoms). It is a useful parameter for optimizing lead compounds, as it favors smaller molecules with high binding affinity.
Pharmacophore Modeling and Ligand Design Principles based on this compound
Computational methods, particularly pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies, are instrumental in understanding the molecular features essential for the biological activity of this compound and its analogues. These studies help to delineate the key structural motifs and physicochemical properties that govern their interaction with biological targets, thereby guiding the rational design of new, more potent, and selective ligands.
Pharmacophore modeling identifies the spatial arrangement of essential features a molecule must possess to interact with a specific receptor. For the benzylpiperidine scaffold, which is the core of this compound, several key pharmacophoric features have been consistently identified across studies of its analogues, primarily in the context of sigma (σ) receptor affinity. nih.govnih.govnih.gov
The fundamental pharmacophoric features for this class of compounds can be generalized as follows:
A Positive Ionizable (PI) Feature: The piperidine nitrogen atom is typically protonated at physiological pH, serving as a crucial positive ionizable center that often engages in ionic interactions or hydrogen bonds with the receptor. nih.gov
Hydrophobic/Aromatic (H/Ar) Features: The benzyl group provides a primary hydrophobic and aromatic region. nih.gov An additional aromatic moiety, such as the aniline (B41778) ring in the title compound, serves as a secondary hydrophobic/aromatic feature.
Hydrogen Bond Acceptors/Donors (HBA/HBD): Substituents on the aromatic rings or modifications to the core structure can introduce hydrogen bond acceptors and donors, which can significantly influence binding affinity and selectivity. nih.gov
The spatial relationship between these features is critical for optimal receptor binding. Docking studies on related benzylpiperidine derivatives have shown that the piperidine nitrogen establishes a key interaction, while the aromatic groups occupy specific hydrophobic pockets within the binding site. nih.gov
Table 1: Key Pharmacophoric Features of Benzylpiperidine Analogues
| Compound Class | Key Pharmacophoric Features Identified | Target/Context | Reference |
|---|---|---|---|
| Benzylpiperidine/Benzylpiperazine Derivatives | Positive ionizable functionality (piperidine/piperazine nitrogen), primary hydrophobic group (4-phenylpiperazine tail), secondary hydrophobic group (benzyl moiety). | Sigma-1 Receptor (S1R) Agonists | nih.gov |
| N-(1-benzylpiperidin-4-yl)phenylacetamides | A basic amine site, two hydrophobic aromatic rings, and a hydrogen-bond-accepting amide carbonyl group. | Sigma-1 Receptor Ligands | nih.gov |
| 1-Aralkyl-4-benzylpiperidines | A basic nitrogen center and two main hydrophobic domains connected by the piperidine spacer. The nature of the aralkyl group fine-tunes selectivity. | Sigma-1 and Sigma-2 Receptor Ligands | nih.gov |
Ligand design principles for this scaffold are derived from integrating pharmacophore models with structure-activity relationship (SAR) data. QSAR studies on N-(1-benzylpiperidin-4-yl)phenylacetamide analogues have provided detailed insights into how substitutions on the aromatic rings affect binding affinity for sigma receptors. nih.gov
Key ligand design principles include:
Substitution on the Phenylacetamide Ring: In related series, substitutions at the 3-position of the phenylacetamide aromatic ring generally led to higher affinity for both σ1 and σ2 receptors compared to 2- or 4-position substitutions. nih.gov Halogen substitutions tended to increase σ2 affinity while maintaining σ1 affinity. Conversely, electron-donating groups like hydroxyl or methoxy (B1213986) resulted in weaker σ2 affinity but moderate σ1 affinity. nih.gov This suggests that for this compound, substitutions on the aniline ring would be a critical area for optimization.
Nature of the Aromatic System: Replacing the phenyl ring of a phenylacetamide moiety with thiophene, naphthyl, or indole (B1671886) rings did not significantly alter σ1 receptor affinity, indicating tolerance for various aromatic systems. researchgate.net However, replacement with imidazole (B134444) or pyridyl rings led to a substantial loss in affinity. researchgate.net
The Linker Moiety: The group connecting the basic nitrogen to the secondary aromatic system is crucial. In one study of pyridine (B92270) derivatives, increasing the linker length between the 1-benzylpiperidine moiety and a pyridine ring from an amino group to an ethylamino or propylamino group resulted in increased σ1 receptor affinity. nih.gov
Substitution on the Benzyl Group: Modifications to the benzyl group itself, such as substitution on its aromatic ring, generally resulted in a similar or slightly decreased affinity for σ1 receptors, suggesting this part of the molecule is sensitive to steric or electronic changes. researchgate.net
Table 2: Summary of Structure-Activity Relationships (SAR) for N-(1-benzylpiperidin-4-yl)phenylacetamide Analogues
| Modification Site | Substitution | Effect on Sigma-1 (σ1) Affinity | Effect on Sigma-2 (σ2) Affinity | Reference |
|---|---|---|---|---|
| Phenylacetamide Ring | 3-position (Cl, Br, F, NO₂, OMe) | Generally Higher Affinity | Generally Higher Affinity | nih.gov |
| Halogens (general) | Maintained | Increased | nih.gov | |
| Electron-donating groups (OH, OMe, NH₂) | Moderate | Weak or Negligible | nih.gov | |
| Benzyl Group Ring | Various substitutions | Similar or Slightly Decreased | Not specified | researchgate.net |
| Phenylacetamide Phenyl Ring Replacement | Thiophene, Naphthyl, Indole | No significant effect | Not specified | researchgate.net |
| Phenylacetamide Phenyl Ring Replacement | Imidazole, Pyridyl | >60-fold loss in affinity | No significant binding | researchgate.net |
Theoretical Approaches to Structure Activity Relationship Sar Research Involving 4 4 Benzylpiperidin 1 Yl Aniline Analogues
Principles of Scaffold Modification and Theoretical Property Modulation
The 4-(4-benzylpiperidin-1-yl)aniline structure serves as a versatile molecular scaffold, a core framework upon which chemists can build a diverse library of analogue compounds. The principle of scaffold modification is based on systematically altering specific parts of this core to modulate physicochemical properties like lipophilicity, electronic distribution, and steric profile. These changes, in turn, influence how the molecule interacts with biological targets.
Structure-Activity Relationship (SAR) studies aim to identify which molecular features are crucial for a desired effect. For the this compound scaffold, modifications can be theoretically applied to three primary regions:
The Aniline (B41778) Ring: Substituents can be added to the aniline ring to alter its electronic properties. Electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) can change the pKa of the aniline nitrogen and its ability to form hydrogen bonds.
The Benzyl (B1604629) Group: Modifications to the benzyl ring can influence hydrophobic and van der Waals interactions within a target's binding pocket. The position and nature of substituents can fine-tune the molecule's fit and binding affinity.
An iterative parallel synthesis approach is often employed in practice, where libraries of analogues with systematic variations are created to explore the SAR of a scaffold. nih.gov For instance, in related N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamide scaffolds, iterative library synthesis has been used to develop selective antagonists for muscarinic acetylcholine (B1216132) receptors. nih.gov Quantitative structure-activity relationship (QSAR) studies explore the importance of lipophilicity and the electronic character of substituents for binding affinity. researchgate.net
Table 1: Theoretical Scaffold Modifications and Predicted Property Modulation
| Modification Site | Type of Modification | Theoretical Effect on Properties |
|---|---|---|
| Aniline Ring | Addition of electron-withdrawing groups (e.g., -Cl, -F) | Decreases basicity of aniline nitrogen; may enhance or alter binding interactions. |
| Addition of electron-donating groups (e.g., -OCH₃) | Increases basicity of aniline nitrogen; can introduce new hydrogen bond acceptor points. | |
| Benzyl Group | Substitution on the phenyl ring (e.g., methyl, trifluoromethyl) | Alters steric bulk and lipophilicity, affecting fit into hydrophobic binding pockets. nih.gov |
| Replacement of the phenyl ring | Can introduce new interaction points or change the vector of the substituent. | |
| Piperidine (B6355638) Ring | Introduction of chiral centers | Can lead to stereospecific interactions with the target, potentially improving potency and selectivity. researchgate.net |
In Silico Prediction of Molecular Interactions and Structural Requirements for Desired Chemical Properties
In silico methods use computer simulations to predict how a molecule will behave at the atomic level. These techniques are crucial for understanding the structural requirements for a compound's activity and for prioritizing which analogues to synthesize.
Molecular Docking and Molecular Dynamics (MD) Simulations: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. sci-hub.seresearchgate.net This method helps identify key binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For example, in studies on N-benzylpiperidine analogues, docking simulations have shown that the N-benzylpiperidine fragment can bind to the catalytic active site (CAS) of acetylcholinesterase (AChE), while a substituted phenyl group can occupy the peripheral anionic site (PAS). sci-hub.seresearchgate.net The validity of these docking protocols is often confirmed by re-docking the original co-crystallized ligand and ensuring the root-mean-square deviation (RMSD) is within an acceptable range (e.g., < 2 Å). sci-hub.se
Following docking, molecular dynamics (MD) simulations can be run to observe the stability of the ligand-protein complex over time. sci-hub.senih.gov MD simulations provide a more dynamic picture, showing how the ligand and protein adjust to each other and confirming the stability of key interactions predicted by docking. sci-hub.senih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR analyses establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net In a study of 3-(4-benzylpiperidin-1-yl)-N-phenylpropylamine derivatives, 3D-QSAR models like Molecular Shape Analysis (MSA) and Receptor Surface Analysis (RSA) were used. researchgate.net These analyses revealed the importance of specific physicochemical properties, such as the relative negative charge (RNCG) and the length of the molecule, for binding affinity. researchgate.net Such models can then be used to predict the activity of new, unsynthesized analogues.
Table 2: Predicted Molecular Interactions for N-Benzylpiperidine Analogues from In Silico Studies
| Target Protein | Interacting Ligand Moiety | Predicted Interaction Type | Key Amino Acid Residues (Example) | Reference |
|---|---|---|---|---|
| Acetylcholinesterase (AChE) | N-Benzylpiperidine nucleus | Hydrophobic interactions, π-π stacking | Trp84, Tyr334 (CAS) | researchgate.net |
| Acetylcholinesterase (AChE) | Substituted Phenyl Group | π-π stacking, hydrophobic interactions | Tyr70, Tyr121, Trp279 (PAS) | sci-hub.se |
| β-Secretase-1 (BACE-1) | Amine/Guanidine functionality | Hydrogen bonding | Asp32, Asp228 (Catalytic Dyad) | sci-hub.seresearchgate.net |
Design of Multi-Target Directed Ligands (MTDL) Utilizing the this compound Scaffold: A Theoretical Framework
Many complex diseases, such as Alzheimer's disease (AD), are multifactorial, meaning they involve multiple pathological pathways. nih.gov The Multi-Target Directed Ligand (MTDL) strategy aims to design a single chemical entity that can simultaneously modulate multiple biological targets, offering a potentially more effective therapeutic approach than single-target drugs. nih.govnih.gov
The this compound scaffold is an excellent template for the rational design of MTDLs. nih.gov Its distinct structural components can be independently modified to interact with different targets. A common theoretical framework involves a "linker strategy," where the core scaffold connects different pharmacophores.
In the context of Alzheimer's disease, research has focused on designing N-benzylpiperidine analogues that can dually inhibit both acetylcholinesterase (AChE) and β-secretase 1 (BACE-1), two key enzymes in AD pathology. researchgate.netnih.gov The design strategy leverages existing knowledge of the binding sites of these enzymes. The N-benzylpiperidine core is known to be a privileged structure for interacting with the active site of AChE. researchgate.net The aniline portion of the scaffold can then be extended or modified with other chemical groups designed to bind to the active site of BACE-1.
Furthermore, these ligands can be designed to possess other beneficial properties, such as the ability to inhibit the aggregation of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease. researchgate.netnih.gov Computational studies, including molecular docking and dynamics, are essential to this design process, helping to affirm the binding characteristics of the newly designed ligands on both targets before synthesis. sci-hub.se
Table 3: Examples of Designed MTDLs Based on N-Benzylpiperidine Scaffolds for Alzheimer's Disease
| Compound/Analogue Series | Targeted Activities | Design Principle | Key Findings | Reference |
|---|---|---|---|---|
| N-Benzylpiperidine Analogues (17-46) | AChE Inhibition, BACE-1 Inhibition | Hybridization of pharmacophores for dual-target binding. | Compounds 25, 26, 40, and 41 showed significant and balanced inhibition against both AChE and BACE-1. | researchgate.netnih.gov |
| Quinazoline-N-benzylpiperidine Hybrids | AChE Inhibition, BACE-1 Inhibition, Aβ Aggregation Inhibition | Fusing a quinazoline (B50416) moiety to the N-benzylpiperidine scaffold. | Designed hybrids showed potent, multi-target activity in vitro. | acs.org |
Advanced Analytical Methodologies for the Quantitative and Qualitative Assessment of 4 4 Benzylpiperidin 1 Yl Aniline
Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis
Chromatographic techniques are the cornerstone of purity assessment and the analysis of complex mixtures in pharmaceutical chemistry. biomedres.us For a compound like 4-(4-Benzylpiperidin-1-yl)aniline, both liquid and gas chromatography offer viable pathways for separation and quantification.
High-Performance Liquid Chromatography (HPLC) stands out as a particularly versatile tool. ijprajournal.com Given the compound's aromatic nature and the presence of a basic nitrogen atom, reversed-phase HPLC (RP-HPLC) would be the primary choice. A C18 or C8 column could effectively separate the parent compound from non-polar impurities. rsc.org The mobile phase would likely consist of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. To ensure good peak shape and prevent tailing due to the basic piperidine (B6355638) nitrogen, the addition of an acid, such as formic acid or trifluoroacetic acid, to the mobile phase would be crucial. sielc.comnih.gov
For separating highly polar impurities or potential metabolites, Hydrophilic Interaction Liquid Chromatography (HILIC) presents a valuable alternative. biomedres.us HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, offering a different selectivity compared to RP-HPLC.
Gas Chromatography (GC) is another powerful technique, particularly for assessing volatile and semi-volatile impurities that may be present from the synthesis of this compound. omicsonline.org Given the compound's relatively high molecular weight and potential for thermal degradation, a high-temperature capillary column with a thin stationary phase would be necessary to ensure elution without decomposition. nih.gov A flame ionization detector (FID) would provide excellent sensitivity for quantitative analysis of organic impurities. measurlabs.com However, derivatization might be required to increase the volatility and thermal stability of the analyte and related impurities.
The following table illustrates a hypothetical HPLC method for the purity assessment of this compound.
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | ~12.5 minutes |
Hyphenated Mass Spectrometry for Trace Analysis and Metabolite Identification (Theoretical Aspects)
Hyphenated mass spectrometry, which combines the separation power of chromatography with the sensitive and specific detection of mass spectrometry, is indispensable for trace analysis and metabolite identification. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier technique for this purpose. ijprajournal.com Coupling the HPLC methods described above with a mass spectrometer would allow for the detection and quantification of impurities at levels far below what is possible with UV detection alone. Electrospray ionization (ESI) in positive ion mode would be highly effective for ionizing the this compound molecule, given the presence of the basic nitrogen atoms. ijprajournal.com
For structural elucidation of unknown impurities or metabolites, high-resolution mass spectrometry (HRMS) platforms, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers, are essential. biomedres.usnih.gov These instruments provide highly accurate mass measurements, enabling the determination of elemental compositions for the parent ion and its fragments. Tandem mass spectrometry (MS/MS) experiments would be conducted to induce fragmentation of the parent ion, providing structural information about the molecule.
Theoretically, the metabolism of this compound could proceed through several pathways common for aromatic amines and N-alkyl compounds. These include:
Hydroxylation: Addition of a hydroxyl group to the aromatic rings (both the aniline (B41778) and benzyl (B1604629) moieties).
N-dealkylation: Cleavage of the benzyl group from the piperidine nitrogen.
Oxidation: Oxidation of the piperidine ring or the aniline nitrogen.
Conjugation: Glucuronidation or sulfation of hydroxylated metabolites.
The table below outlines potential metabolites and their expected mass-to-charge ratios (m/z) in positive ion mode ESI.
| Metabolite | Metabolic Pathway | [M+H]⁺ (m/z) |
| This compound | Parent Compound | 281.19 |
| Hydroxylated aniline ring metabolite | Aromatic Hydroxylation | 297.18 |
| Hydroxylated benzyl ring metabolite | Aromatic Hydroxylation | 297.18 |
| N-debenzylated metabolite | N-dealkylation | 191.15 |
| Piperidine ring-opened metabolite | Oxidation | 299.19 |
Emerging Analytical Techniques for Structural and Purity Profiling
Beyond the established techniques, several emerging analytical methodologies offer significant advantages for the comprehensive analysis of novel compounds like this compound. biomedres.us
Supercritical Fluid Chromatography (SFC) has gained traction as a "green" alternative to normal-phase HPLC. mdpi.comteledynelabs.com Using supercritical carbon dioxide as the primary mobile phase, SFC can provide fast and efficient separations of complex mixtures. teledynelabs.comresearchgate.net For this compound, SFC could offer unique selectivity for both chiral and achiral separations of related substances. researchgate.net
Ion Mobility Spectrometry (IMS) , often coupled with mass spectrometry (IMS-MS), provides an additional dimension of separation based on the size, shape, and charge of an ion. news-medical.netchemistryworld.com This can help to separate isomeric impurities that are not resolved by chromatography alone and can provide conformational information about the molecule. news-medical.netnih.govlabmanager.com
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy , including two-dimensional techniques like COSY, HSQC, and HMBC, remains the gold standard for unambiguous structure elucidation of the parent compound and any significant impurities or degradation products. ijprajournal.com While less sensitive than mass spectrometry, NMR provides unparalleled detail about the chemical structure.
These advanced techniques, when used in concert, provide a powerful toolkit for the thorough chemical analysis of this compound, ensuring a deep understanding of its purity, stability, and potential metabolic transformations.
Emerging Research Directions and Future Perspectives for the 4 4 Benzylpiperidin 1 Yl Aniline Scaffold
Exploration as a Versatile Chemical Building Block in Advanced Organic Synthesis
The 4-(4-benzylpiperidin-1-yl)aniline molecule is a bifunctional platform, presenting two key reactive sites for synthetic transformations: the primary aromatic amine of the aniline (B41778) moiety and the tertiary amine within the piperidine (B6355638) ring. This duality allows it to serve as a versatile building block for constructing more complex molecular architectures.
The aniline group is particularly amenable to a wide range of chemical reactions. Its primary amine can readily undergo acylation with acyl chlorides to form amide derivatives, a common strategy in medicinal chemistry to modulate a compound's properties. acs.org Furthermore, the aniline ring is an excellent substrate for electrophilic aromatic substitution reactions, such as nitration or halogenation, allowing for the introduction of new functional groups onto the aromatic core. acs.org The amino group also enables participation in powerful carbon-nitrogen (C-N) bond-forming reactions, including palladium-catalyzed Buchwald-Hartwig or Ullmann-type couplings with aryl halides, which are instrumental in synthesizing complex aryl-piperazine and, by extension, aryl-piperidine derivatives. acs.org
Below is a table summarizing the potential synthetic applications of the this compound scaffold.
| Reactive Site | Reaction Type | Reagents/Catalysts | Product Type | Significance |
| Aniline N-H | Acylation | Acetyl Chloride, Benzoyl Chloride | Amide Derivatives | Medicinal chemistry modifications |
| Aniline N-H | C-N Cross-Coupling | Aryl Halides, Pd or Cu Catalysts | Tri-aryl or Di-aryl Piperidine Derivatives | Construction of complex molecules |
| Aniline N-H | Reductive Amination | Aldehydes/Ketones, Reducing Agents | Secondary Amine Derivatives | Linker extension and diversification |
| Aniline Aromatic Ring | Electrophilic Substitution | HNO₃/H₂SO₄, Br₂ | Nitro/Bromo-Aniline Derivatives | Functional group introduction |
| Piperidine Nitrogen | Ligand Complexation | Transition Metals (e.g., Pd, Ru) | Metal Complexes | Catalysis, materials science |
Development of Novel Heterocyclic Scaffolds and Derivatives from the Core Structure
The this compound core is a foundational element for the synthesis of novel and medicinally relevant heterocyclic scaffolds. Researchers have successfully integrated this motif into a variety of more complex structures, demonstrating its value in drug discovery programs.
One notable area of development is in the creation of multi-functional agents targeting neurological disorders. For instance, the N-benzylpiperidine moiety is a key pharmacophore derived from the Alzheimer's drug donepezil. nih.gov This has inspired the creation of hybrids where the 1-benzylpiperidin-4-yl group is linked to various heterocyclic systems. Examples include pyrrolizine-benzylpiperidine and N-benzylpiperidine-indole hybrids, which have shown inhibitory activity against cholinesterases. nih.gov Similarly, arylated isoxazoles have been attached to the N-benzylpiperidine core via a carboxamide linker to create multi-target ligands. nih.gov
Further research has shown that the benzylpiperidine group can be linked to a pyridine (B92270) dicarbonitrile core to produce potent ligands for sigma receptors, which are targets for treating neuropathic pain. organic-chemistry.org In one such derivative, an ethylamino linker connects the 1-benzylpiperidin-4-yl group to the C2 position of the pyridine ring, resulting in a molecule with high affinity for the σ1 receptor subtype. organic-chemistry.org
The synthesis of direct derivatives also highlights the scaffold's versatility. A patented method describes the preparation of 1-benzyl-4-aniline piperidine-4-carboxylic acid, a close analogue and an important intermediate for potent analgesics. nih.govgoogle.comgoogle.com This synthesis proceeds from 1-benzyl-4-piperidone and aniline, building the core structure through a multi-step process involving the formation of a cyanohydrin intermediate followed by hydrolysis. google.com Furthermore, research into anticancer agents has led to the development of hybrids based on pyrrolo[2,1-f] acs.orgnih.govchemistryviews.orgtriazine and the closely related 1-(methylpiperidin-4-yl)aniline scaffold, underscoring the utility of the anilino-piperidine framework in designing kinase inhibitors. nih.gov
The following table showcases examples of novel scaffolds derived from the this compound core or its key components.
| Derived Scaffold/Hybrid Class | Core Components | Therapeutic Area/Target | Reference |
| Pyrrolizine-Benzylpiperidine Hybrids | N-benzylpiperidine, Pyrrolizine | Alzheimer's Disease (Cholinesterase Inhibition) | nih.gov |
| N-Benzylpiperidine-Indole Hybrids | N-benzylpiperidine, Indole (B1671886) | Alzheimer's Disease (Cholinesterase Inhibition) | nih.gov |
| Pyridine Dicarbonitrile Derivatives | 1-benzylpiperidin-4-yl, Pyridine | Neuropathic Pain (Sigma Receptors) | organic-chemistry.org |
| 1-Benzyl-4-aniline piperidine-4-carboxylic acid | 1-benzyl-4-piperidone, Aniline | Analgesics | nih.govgoogle.comgoogle.com |
| Pyrrolo-triazine-Anilino-piperidine Hybrids | 1-(methylpiperidin-4-yl)aniline, Pyrrolo[2,1-f] acs.orgnih.govchemistryviews.orgtriazine | Cancer (MERTK Inhibition) | nih.gov |
Innovations in Sustainable Synthetic Pathways and Green Chemistry Approaches for its Production
As the importance of the this compound scaffold grows, so does the need for efficient and environmentally responsible methods for its synthesis. Traditional multi-step syntheses often rely on harsh reagents and large volumes of organic solvents, leading to significant waste and environmental impact. google.com For example, a reported synthesis for a related carboxylic acid derivative involved several distinct steps of addition, elimination, and hydrolysis with a total yield of only 32.48%. google.comgoogle.com In response, research is shifting towards green chemistry principles to develop more sustainable production pathways.
Innovations focus on several key areas: process intensification, catalysis, and the use of safer reagents and solvents. One-pot synthesis, where multiple reaction steps are performed in a single vessel without isolating intermediates, is a promising strategy. organic-chemistry.orgorganic-chemistry.org This approach simplifies procedures, reduces solvent use, and minimizes waste. organic-chemistry.org A general method for synthesizing N-(hetero)arylpiperidines, such as the title compound, has been developed using a one-pot pyridine ring-opening and ring-closing sequence via Zincke imine intermediates. acs.orgchemistryviews.orgnih.gov This strategy is highly versatile and suitable for generating compound libraries efficiently. acs.orgnih.gov
Catalysis plays a central role in modern green synthesis. Reductive amination is a key C-N bond-forming reaction and a likely route to synthesize the target molecule. Recent advances in biocatalysis have introduced the use of enzymes like imine reductases (IREDs) and reductive aminases (RedAms). researchgate.net These enzymatic methods offer high selectivity and operate under mild conditions, providing a safe and environmentally friendly alternative to traditional chemical reducing agents. researchgate.net Aniline itself has even been explored as an organocatalyst for reductive amination reactions in other contexts. nih.gov
Other green approaches include the use of solvent-free reaction conditions, such as grinding, which has been successfully applied to the synthesis of other aniline-containing heterocyclic compounds. journalijar.com Additionally, developing green methods for producing key starting materials, such as N-substituted piperidones, presents a significant advantage over classical methods like the Dieckman condensation. nih.govresearchgate.net
The table below contrasts traditional and emerging green synthetic approaches relevant to the production of this compound.
| Aspect | Traditional Synthetic Approach | Green Chemistry Innovation | Benefit |
| Process | Multi-step synthesis with isolation of intermediates google.com | One-pot, multi-component reactions acs.orgorganic-chemistry.org | Reduced waste, time, and energy |
| Catalysis | Stoichiometric reagents, harsh conditions | Biocatalysis (e.g., Reductive Aminases) researchgate.net | High selectivity, mild conditions, safety |
| Solvents | Large volumes of organic solvents google.com | Solvent-free methods (e.g., grinding) journalijar.com | Reduced pollution and cost |
| Starting Materials | Classical syntheses (e.g., Dieckman condensation) nih.gov | Greener synthesis of intermediates (e.g., piperidones) researchgate.net | Improved overall process sustainability |
Q & A
Q. What challenges arise in scaling up synthesis, and how are they addressed?
- Issues : Poor heat dissipation in large batches leads to side reactions (e.g., over-alkylation).
- Solutions :
- Use flow chemistry systems for continuous mixing and temperature control.
- Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) .
- Scale-Up Metrics :
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) |
|---|---|---|
| Yield | 85% | 72% |
| Purity | 98% | 95% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
